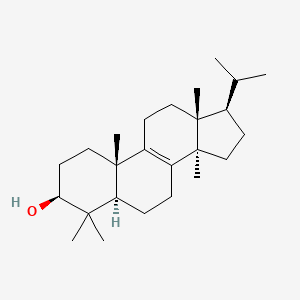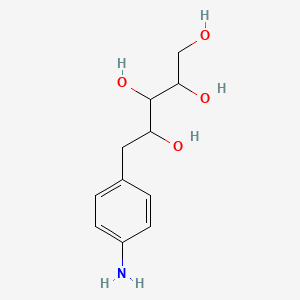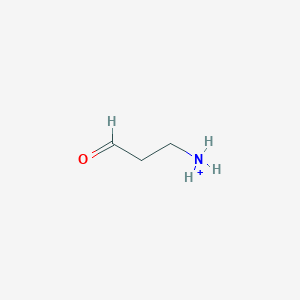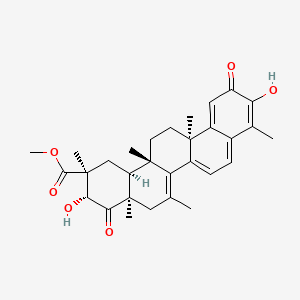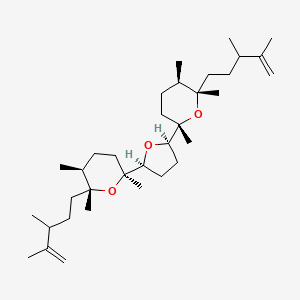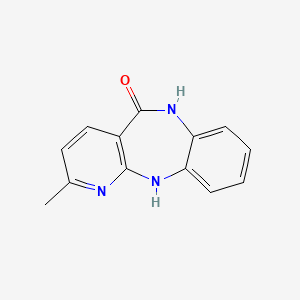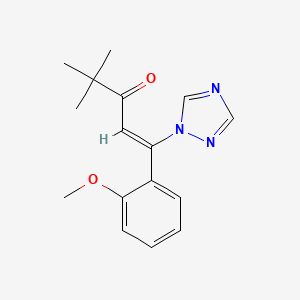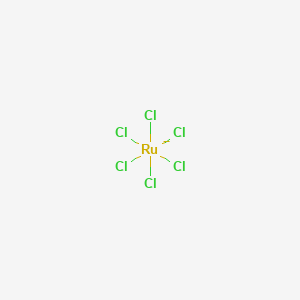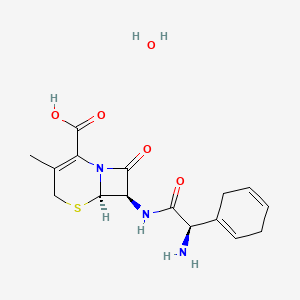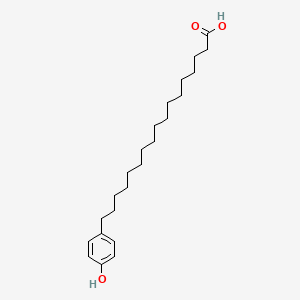
17-(4-Hydroxyphenyl)heptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(4-hydroxyphenyl)heptadecanoic acid is a monocarboxylic acid that is heptadecanoic acid in which one of the terminal methyl hydrogens is replaced by a 4-hydroxyphenyl group. It is a monocarboxylic acid and a member of phenols. It is a conjugate acid of a 17-(4-hydroxyphenyl)heptadecanoate.
Scientific Research Applications
Medical Imaging and Radiopharmaceuticals
17-(4-Hydroxyphenyl)heptadecanoic acid has been studied for its applications in medical imaging, particularly in the synthesis of radioiodinated and fluorinated fatty acids for use in diagnostic imaging. These compounds have been explored for their potential in evaluating myocardial fatty acid metabolism, heart function, and other organ functions. Notable studies in this area include:
- Carrier-Free Synthesis for Clinical Use : Mertens et al. (1984) developed a method for the fast, low-temperature ultrasonic synthesis of carrier-free 17-I-123-heptadecanoic acid, which is used in clinical settings for heart and liver scintigraphy (Mertens, Vanryckeghem, Bossuyt, Winkel, & VandenDriessche, 1984).
- PET Radiotracer Development : Kim et al. (2009) synthesized a PET radiotracer for the evaluation of fatty acid metabolism using 17-[4-(2-[(18)F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid (Kim, Choe, Choi, Choi, Lee, & Kim, 2009).
- Imaging Agent Synthesis and Evaluation : Goodman, Kirsch, & Knapp (1984) explored radioiodinated terminal-substituted 5-iodo-(2-thienyl) fatty acids as new myocardial imaging agents, including 17-(2-thienyl)heptadecanoic acid (Goodman, Kirsch, & Knapp, 1984).
Fatty Acid Metabolism and Biosynthesis
Research has also delved into the metabolic pathways and biosynthesis of odd-numbered fatty acids, including heptadecanoic acid. This includes:
- Biomarkers of Dairy Fat : Lankinen & Schwab (2015) discussed odd-chain fatty acids like heptadecanoic acid as biomarkers for dairy fat intake, exploring their association with dietary habits and potential metabolic implications (Lankinen & Schwab, 2015).
- Yeast Biosynthesis of Odd-Numbered Fatty Acids : Řezanka, Kolouchová, & Sigler (2015) investigated the precursor-directed biosynthesis of positional isomers of heptadecanoic acid by various yeasts, which has implications for their pharmacological properties (Řezanka, Kolouchová, & Sigler, 2015).
properties
Product Name |
17-(4-Hydroxyphenyl)heptadecanoic acid |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
17-(4-hydroxyphenyl)heptadecanoic acid |
InChI |
InChI=1S/C23H38O3/c24-22-19-17-21(18-20-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23(25)26/h17-20,24H,1-16H2,(H,25,26) |
InChI Key |
KGNHPHVILCBASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benz[5,1-b]isoquinoline-8,13-dione, 5,14-dihydro-9-[[hydroxy(phenylmethoxy)phosphinyl]oxy]-14-methyl-, monosodium salt](/img/structure/B1259385.png)
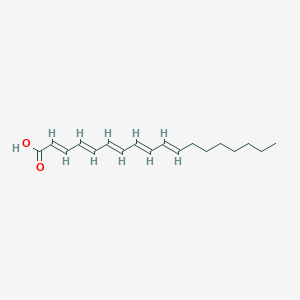

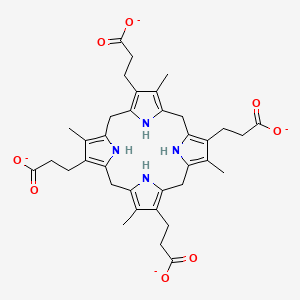
![(1S,2R,3S,7R,10S,13S,14R)-1-Methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane](/img/structure/B1259391.png)
